molecular formula C10H13NO2 B1585118 N-(2-Methoxy-5-methylphenyl)acetamide CAS No. 6962-44-3

N-(2-Methoxy-5-methylphenyl)acetamide

Cat. No.: B1585118
CAS No.: 6962-44-3
M. Wt: 179.22 g/mol
InChI Key: POLMNXCVMYMLSF-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxy-5-methylaniline+Acetic anhydrideThis compound+Acetic acid\text{2-Methoxy-5-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Methoxy-5-methylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(2-Methoxy-5-methylphenyl)acetamide has several notable applications in scientific research:

Medicinal Chemistry

Research indicates that this compound may possess potential pharmacological activities, including:

  • Analgesic Properties : Preliminary studies suggest that it may function as an analgesic agent, providing pain relief.
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential as an anticancer drug.

The biological activities attributed to this compound include:

  • Antimicrobial Effects : Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Dyes and Pigments Production : Its chemical structure allows it to serve as a building block for synthesizing various dyes and pigments.

Antimicrobial Study

A study published in BMC Chemistry evaluated the antimicrobial effects of various acetamides, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Anticancer Research

Another investigation focused on the anticancer activities of related compounds showed that structural modifications could enhance efficacy against human cancer cell lines. The study concluded that derivatives had IC50 values indicating potent activity against specific cancer types.

Mechanistic Insights

Research utilizing nuclear magnetic resonance (NMR) spectroscopy has provided insights into the binding interactions of this compound with target proteins. These studies highlight its potential to modulate enzyme activities related to cancer proliferation and other biological processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)acetamide
  • N-(4-Methoxyphenyl)acetamide
  • N-(2-Methylphenyl)acetamide

Comparison: N-(2-Methoxy-5-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.

Biological Activity

N-(2-Methoxy-5-methylphenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • Functional Groups : Methoxy group (-OCH3), acetamide group (-NHCOCH3), and a methyl-substituted phenyl ring.

These structural characteristics influence both its chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound has been shown to exhibit significant antibacterial activity, surpassing that of standard antibiotics in certain tests.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotic
E. coli32 µg/mLCefadroxil (50 µg/mL)
S. aureus16 µg/mLAmpicillin (20 µg/mL)
P. aeruginosa64 µg/mLGentamicin (80 µg/mL)

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

  • Cytokine Reduction :
    • TNF-α : Decreased by 45%
    • IL-6 : Decreased by 38%

This modulation of inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzyme active sites or receptors, thereby modulating their activities. This interaction could lead to the inhibition of key biochemical pathways involved in inflammation and microbial growth .

Case Studies

  • Study on Antimicrobial Activity :
    A recent study assessed the effectiveness of this compound against biofilm-forming bacteria. The results indicated that at a concentration of 100 μg/100 μL, the compound exhibited superior biofilm inhibition compared to traditional antibiotics .
  • Inflammation Model :
    In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential use in managing inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Key Features Biological Activity
N-(2-Methoxyphenyl)acetamideMethoxy group onlyModerate antibacterial activity
N-(4-Methoxyphenyl)acetamideDifferent methoxy positionLower anti-inflammatory effect
N-(2-Methylphenyl)acetamideLacks methoxy groupLimited antimicrobial properties

This compound stands out due to its combined methoxy and methyl substitutions, which enhance its biological activity compared to its analogs .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-10(13-3)9(6-7)11-8(2)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLMNXCVMYMLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064522
Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-44-3
Record name N-(2-Methoxy-5-methylphenyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Record name 6-Methoxy-meta-acetoluidide
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Record name 6-Methoxy-meta-acetoluidide
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Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Record name Acetamide, N-(2-methoxy-5-methylphenyl)-
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Record name N-(2-methoxy-5-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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